molecular formula C23H21NO B12121311 N-(2-ethylphenyl)-2,3-diphenylacrylamide

N-(2-ethylphenyl)-2,3-diphenylacrylamide

Cat. No.: B12121311
M. Wt: 327.4 g/mol
InChI Key: ZCRQJLNQRPFHPO-HEHNFIMWSA-N
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Description

N-(2-ethylphenyl)-2,3-diphenylacrylamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,3-diphenylacrylamide typically involves the reaction of 2-ethylphenylamine with 2,3-diphenylacrylic acid or its derivatives. The process generally follows these steps:

    Formation of the Amide Bond: The carboxylic acid group of 2,3-diphenylacrylic acid reacts with the amine group of 2-ethylphenylamine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,3-diphenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-2,3-diphenylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2,3-diphenylacrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2,3-diphenylacrylamide
  • N-(2-chlorophenyl)-2,3-diphenylacrylamide
  • N-(2-bromophenyl)-2,3-diphenylacrylamide

Uniqueness

N-(2-ethylphenyl)-2,3-diphenylacrylamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, melting point, and interaction with biological targets compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

(E)-N-(2-ethylphenyl)-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C23H21NO/c1-2-19-13-9-10-16-22(19)24-23(25)21(20-14-7-4-8-15-20)17-18-11-5-3-6-12-18/h3-17H,2H2,1H3,(H,24,25)/b21-17+

InChI Key

ZCRQJLNQRPFHPO-HEHNFIMWSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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